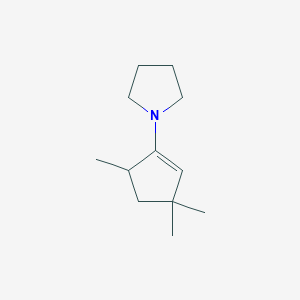
N,N-Didodecyl-N-octyldodecan-1-aminium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Didodecyl-N-octyldodecan-1-aminium bromide is a quaternary ammonium compound known for its surfactant properties. It is commonly used in various industrial and scientific applications due to its ability to lower surface tension and act as a phase transfer catalyst .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Didodecyl-N-octyldodecan-1-aminium bromide typically involves the quaternization of tertiary amines with alkyl halides. The reaction is carried out in a solvent such as ethanol or acetone, under reflux conditions. The reaction can be represented as follows:
R2N+R′X→R2NR′X
where ( R ) represents the dodecyl groups, ( R’ ) represents the octyldodecyl group, and ( X ) is the bromide ion.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the quaternization process .
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Didodecyl-N-octyldodecan-1-aminium bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium iodide (KI). The reactions are typically carried out in aqueous or alcoholic solutions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO_4) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) are employed.
Major Products Formed
Substitution: The major products are the substituted ammonium compounds.
Oxidation: Oxidation can lead to the formation of corresponding amine oxides.
Reduction: Reduction typically yields the corresponding amines.
Applications De Recherche Scientifique
N,N-Didodecyl-N-octyldodecan-1-aminium bromide has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis to facilitate reactions between compounds in different phases.
Biology: Employed in the preparation of liposomes and other vesicular structures for drug delivery systems.
Medicine: Investigated for its antimicrobial properties and potential use in disinfectants and antiseptics.
Industry: Utilized in the formulation of detergents, emulsifiers, and antistatic agents.
Mécanisme D'action
The mechanism of action of N,N-Didodecyl-N-octyldodecan-1-aminium bromide involves its ability to disrupt cell membranes due to its surfactant properties. The compound interacts with the lipid bilayer of cell membranes, leading to increased permeability and eventual cell lysis. This property is particularly useful in its antimicrobial applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dodecyltrimethylammonium bromide: Another quaternary ammonium compound with similar surfactant properties.
Didodecyldimethylammonium bromide: Shares similar structural features and applications.
Uniqueness
N,N-Didodecyl-N-octyldodecan-1-aminium bromide is unique due to its specific combination of long alkyl chains, which enhances its surfactant properties and makes it particularly effective in disrupting lipid bilayers. This unique structure also contributes to its high efficiency as a phase transfer catalyst and its potent antimicrobial activity .
Propriétés
Numéro CAS |
61175-85-7 |
|---|---|
Formule moléculaire |
C44H92BrN |
Poids moléculaire |
715.1 g/mol |
Nom IUPAC |
tridodecyl(octyl)azanium;bromide |
InChI |
InChI=1S/C44H92N.BrH/c1-5-9-13-17-21-24-27-30-34-38-42-45(41-37-33-20-16-12-8-4,43-39-35-31-28-25-22-18-14-10-6-2)44-40-36-32-29-26-23-19-15-11-7-3;/h5-44H2,1-4H3;1H/q+1;/p-1 |
Clé InChI |
BUNQADOWBAVLIE-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCC[N+](CCCCCCCC)(CCCCCCCCCCCC)CCCCCCCCCCCC.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




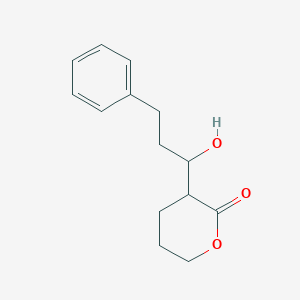

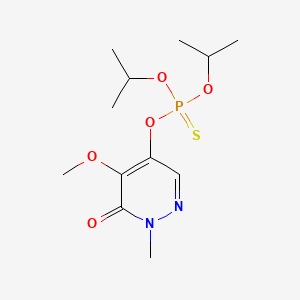


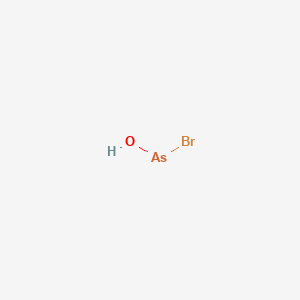
![3-(2,4,6-Trimethoxyphenyl)-8,8a-dihydro-3aH-indeno[1,2-d][1,2]oxazole](/img/structure/B14600398.png)
![1H-Benzimidazole, 2-[(2,4-dinitrophenyl)methyl]-5-methoxy-](/img/structure/B14600404.png)
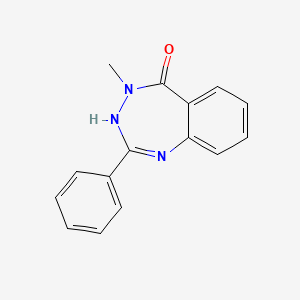

![3-Butyl-1-[2-(3,4-dimethoxyphenyl)ethyl]pyridin-1-ium bromide](/img/structure/B14600429.png)
